1-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}imidazolidin-2-one
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Overview
Description
1-{2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}TETRAHYDRO-2H-IMIDAZOL-2-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methoxy group at the 5-position, a sulfanylacetyl group, and a tetrahydroimidazol-2-one moiety.
Preparation Methods
The synthesis of 1-{2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}TETRAHYDRO-2H-IMIDAZOL-2-ONE involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions . The sulfanylacetyl group can be introduced via a nucleophilic substitution reaction using appropriate thiol reagents . Finally, the tetrahydroimidazol-2-one moiety can be formed through cyclization reactions involving suitable precursors .
Industrial production methods for such compounds typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-{2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}TETRAHYDRO-2H-IMIDAZOL-2-ONE undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}TETRAHYDRO-2H-IMIDAZOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity . This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth . The methoxy and sulfanyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 1-{2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}TETRAHYDRO-2H-IMIDAZOL-2-ONE include other benzimidazole derivatives such as:
2-Methylbenzimidazole: Known for its antifungal and antibacterial properties.
5-Nitrobenzimidazole: Exhibits potent antimicrobial activity.
2-Phenylbenzimidazole: Used in the synthesis of various pharmaceuticals.
What sets 1-{2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}TETRAHYDRO-2H-IMIDAZOL-2-ONE apart is its unique combination of functional groups, which may confer enhanced biological activity and specificity for certain targets .
Properties
Molecular Formula |
C13H14N4O3S |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
1-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C13H14N4O3S/c1-20-8-2-3-9-10(6-8)16-12(15-9)21-7-11(18)17-5-4-14-13(17)19/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,15,16) |
InChI Key |
CURHBCLOMBLHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCNC3=O |
Origin of Product |
United States |
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